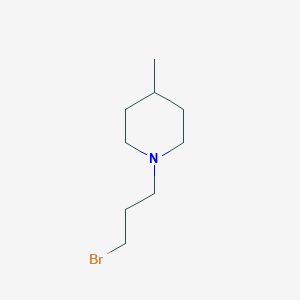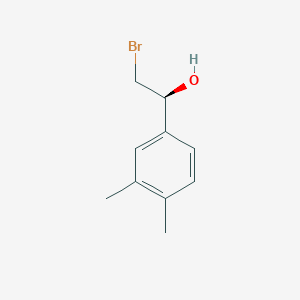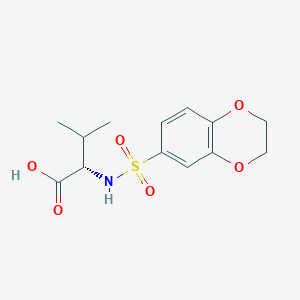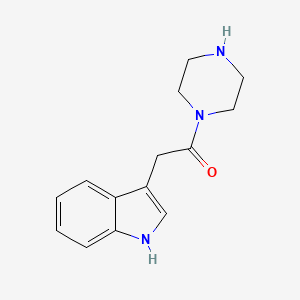![molecular formula C9H13NO2 B13180943 7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13180943.png)
7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[44]nonane is a spiro compound characterized by a unique structural framework that includes a spiro junction between a nitrogen-containing heterocycle and a dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane can be achieved through a multi-step process involving the cyclization of appropriate precursors. One efficient method involves the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid . This reaction proceeds smoothly under mild conditions to yield the desired spiro compound in high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the gold-catalyzed cyclization process suggests that it could be adapted for large-scale production. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be essential for efficient industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the spiro junction or the alkyne moiety.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized spiro compounds.
Aplicaciones Científicas De Investigación
7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing bioactive molecules.
Materials Science: Its spiro structure can be utilized in the development of novel materials with specific mechanical or electronic properties.
Catalysis: The compound can serve as a ligand or catalyst in various organic transformations, enhancing reaction efficiency and selectivity.
Mecanismo De Acción
The mechanism of action of 7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane involves its interaction with molecular targets through its spiro and alkyne moieties. These interactions can modulate biological pathways or catalytic processes. The exact molecular targets and pathways depend on the specific application, such as enzyme inhibition in medicinal chemistry or coordination with metals in catalysis.
Comparación Con Compuestos Similares
Similar Compounds
3,8-Dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones: These compounds share a similar spiro structure but differ in their substituents and functional groups.
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound contains a prop-2-yn-1-yl group but lacks the spiro junction.
Uniqueness
7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane is unique due to its combination of a spiro junction with a nitrogen-containing heterocycle and a dioxane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
7-prop-2-ynyl-1,4-dioxa-7-azaspiro[4.4]nonane |
InChI |
InChI=1S/C9H13NO2/c1-2-4-10-5-3-9(8-10)11-6-7-12-9/h1H,3-8H2 |
Clave InChI |
GPSSXVKYDRMNJI-UHFFFAOYSA-N |
SMILES canónico |
C#CCN1CCC2(C1)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-N-[4-(benzyloxy)phenyl]benzamide](/img/structure/B13180870.png)


![2-(propan-2-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13180885.png)
![8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole](/img/structure/B13180891.png)

![tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13180898.png)


![1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B13180929.png)


